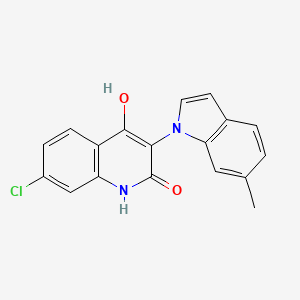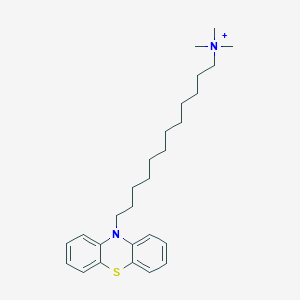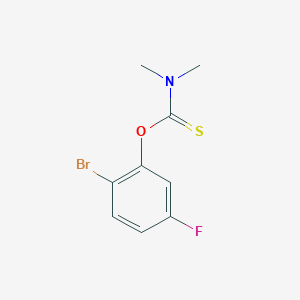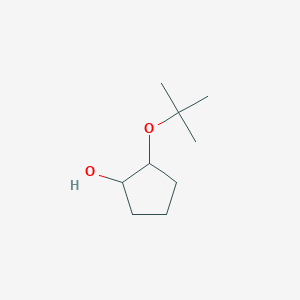
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate is an organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group attached to a carbonyl group. The phenylhydrazinylidene moiety in its structure contributes to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.
-
Condensation Reaction
Reactants: Ethyl acetoacetate and phenylhydrazine
Catalyst: Hydrochloric acid
Conditions: Reflux
-
Cyclization
- The intermediate hydrazone undergoes cyclization to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents
-
Substitution
Reagents: Halogens, nitrating agents
Conditions: Presence of a catalyst like iron(III) chloride
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The phenylhydrazinylidene moiety plays a crucial role in this interaction, as it can form stable complexes with metal ions and other cofactors involved in enzymatic reactions.
類似化合物との比較
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: Similar structure but with a shorter carbon chain.
3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid: Contains dichlorophenyl group, showing different reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
ethyl (Z)-3-hydroxy-2-phenyldiazenylhex-2-enoate |
InChI |
InChI=1S/C14H18N2O3/c1-3-8-12(17)13(14(18)19-4-2)16-15-11-9-6-5-7-10-11/h5-7,9-10,17H,3-4,8H2,1-2H3/b13-12-,16-15? |
InChIキー |
IBIZCRAZEGLBHY-ASPATJOSSA-N |
異性体SMILES |
CCC/C(=C(\C(=O)OCC)/N=NC1=CC=CC=C1)/O |
正規SMILES |
CCCC(=C(C(=O)OCC)N=NC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)


![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)


![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)


![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


